molecular formula C13H15N3O3S B11110231 2-{2-[(3,4-Dimethoxyphenyl)methylene]hydrazono}-5-methyl-1,3-thiazolan-4-one

2-{2-[(3,4-Dimethoxyphenyl)methylene]hydrazono}-5-methyl-1,3-thiazolan-4-one

Cat. No.: B11110231
M. Wt: 293.34 g/mol
InChI Key: DNGICLDNUWELDA-VGOFMYFVSA-N
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Description

2-{2-[(3,4-Dimethoxyphenyl)methylene]hydrazono}-5-methyl-1,3-thiazolan-4-one is a heterocyclic compound that features a thiazole ring fused with a hydrazone moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3,4-Dimethoxyphenyl)methylene]hydrazono}-5-methyl-1,3-thiazolan-4-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine derivatives, followed by cyclization with thiosemicarbazide under acidic conditions. The reaction is usually carried out in ethanol with the presence of a catalytic amount of acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-{2-[(3,4-Dimethoxyphenyl)methylene]hydrazono}-5-methyl-1,3-thiazolan-4-one has been studied for its potential antimicrobial, antifungal, and anticancer activities. It has shown promising results in inhibiting the growth of various bacterial and fungal strains . Additionally, it has been investigated for its potential use as a therapeutic agent in cancer treatment due to its ability to induce apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 2-{2-[(3,4-Dimethoxyphenyl)methylene]hydrazono}-5-methyl-1,3-thiazolan-4-one involves the interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in cell wall synthesis in bacteria, leading to cell death. In cancer cells, it can induce apoptosis by activating caspase pathways and disrupting mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(3,4-Dimethoxyphenyl)methylene]hydrazono}-5-methyl-1,3-thiazolan-4-one is unique due to its specific hydrazone moiety, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .

Properties

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

(2Z)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H15N3O3S/c1-8-12(17)15-13(20-8)16-14-7-9-4-5-10(18-2)11(6-9)19-3/h4-8H,1-3H3,(H,15,16,17)/b14-7+

InChI Key

DNGICLDNUWELDA-VGOFMYFVSA-N

Isomeric SMILES

CC1C(=O)N/C(=N/N=C/C2=CC(=C(C=C2)OC)OC)/S1

Canonical SMILES

CC1C(=O)NC(=NN=CC2=CC(=C(C=C2)OC)OC)S1

Origin of Product

United States

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